molecular formula C22H21N5Sn B12719054 Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)- CAS No. 83729-81-1

Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)-

Cat. No.: B12719054
CAS No.: 83729-81-1
M. Wt: 474.1 g/mol
InChI Key: SRNRHDPUYPGYKF-UHFFFAOYSA-N
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Description

Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)- is a complex organotin compound that features a unique combination of azido and imidazole ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- typically involves the reaction of triphenyltin chloride with 2-methyl-1H-imidazole and sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions

Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- is used as a precursor for the synthesis of other organotin compounds. It is also studied for its coordination chemistry and potential as a catalyst in organic reactions .

Biology and Medicine

The compound’s unique structure makes it a candidate for biological studies, particularly in understanding the interactions between metal centers and biological molecules.

Industry

In industry, this compound could be used in the development of new materials, particularly those that require specific coordination environments or redox properties. Its potential use in catalysis could also be explored for industrial chemical processes .

Mechanism of Action

The mechanism of action of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- involves its ability to coordinate with various substrates through the imidazole ligand. The azido group can participate in click chemistry reactions, forming triazoles. The tin center can undergo redox reactions, making it a versatile component in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin chloride: A precursor in the synthesis of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-.

    Azidoimidazole derivatives: Compounds with similar azido and imidazole functionalities.

    Other organotin compounds: Such as tributyltin and triphenyltin derivatives.

Uniqueness

Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- is unique due to its combination of azido and imidazole ligands, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

83729-81-1

Molecular Formula

C22H21N5Sn

Molecular Weight

474.1 g/mol

IUPAC Name

benzene;2-methyl-1H-imidazole;tin(4+);azide

InChI

InChI=1S/3C6H5.C4H6N2.N3.Sn/c3*1-2-4-6-5-3-1;1-4-5-2-3-6-4;1-3-2;/h3*1-5H;2-3H,1H3,(H,5,6);;/q3*-1;;-1;+4

InChI Key

SRNRHDPUYPGYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4]

Origin of Product

United States

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